molecular formula C13H13NO2S2 B14625184 4-Methyl-N-(2-sulfanylphenyl)benzene-1-sulfonamide CAS No. 55423-98-8

4-Methyl-N-(2-sulfanylphenyl)benzene-1-sulfonamide

Cat. No.: B14625184
CAS No.: 55423-98-8
M. Wt: 279.4 g/mol
InChI Key: PMCRYDPCOIRMCZ-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-sulfanylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-sulfanylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-sulfanylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Conditions for electrophilic aromatic substitution often involve catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines or thiols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-N-(2-sulfanylphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-sulfanylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the thiol group present in 4-Methyl-N-(2-sulfanylphenyl)benzene-1-sulfonamide.

    2-Aminothiophenol: Contains the thiol group but lacks the sulfonamide moiety.

    Sulfanilamide: A well-known sulfonamide antibiotic with a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the sulfonamide and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

55423-98-8

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

4-methyl-N-(2-sulfanylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H13NO2S2/c1-10-6-8-11(9-7-10)18(15,16)14-12-4-2-3-5-13(12)17/h2-9,14,17H,1H3

InChI Key

PMCRYDPCOIRMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2S

Origin of Product

United States

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